molecular formula C39H25ClN4 B8205849 9-[3-[4-chloro-6-[4-(3-phenylphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]carbazole

9-[3-[4-chloro-6-[4-(3-phenylphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]carbazole

Cat. No.: B8205849
M. Wt: 585.1 g/mol
InChI Key: LNPNTLQWZHXPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbazole-triazine hybrid featuring a central 1,3,5-triazine ring substituted with a chlorine atom and a 4-(3-phenylphenyl)phenyl group. The carbazole moiety, a nitrogen-containing heterocycle, is linked to the triazine via a phenyl spacer. Key properties include:

  • Molecular Weight: 656.85 g/mol (higher than simpler triazine-carbazole derivatives due to the bulky triphenylbenzene substituent) .
  • Electronic Properties: HOMO = -6.06 eV, LUMO = -2.75 eV, ideal for charge balance in emissive layers .
  • Emission: Fluorescence at 460 nm (film state), suggesting applicability in blue-emitting OLEDs .

Properties

IUPAC Name

9-[3-[4-chloro-6-[4-(3-phenylphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H25ClN4/c40-39-42-37(28-22-20-27(21-23-28)30-13-8-12-29(24-30)26-10-2-1-3-11-26)41-38(43-39)31-14-9-15-32(25-31)44-35-18-6-4-16-33(35)34-17-5-7-19-36(34)44/h1-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPNTLQWZHXPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)Cl)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-(4-([1,1’:3’,1’'-Terphenyl]-4-yl)-6-chloro-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the carbazole, terphenyl, and triazine derivatives. These components are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-9-oxide.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the phenyl rings of the terphenyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Carbazole-9-oxide

    Reduction: Dihydrotriazine derivatives

    Substitution: Brominated or nitrated derivatives of the phenyl rings

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers, due to its rigid and planar structure.

Biology: In biological research, the compound can be used as a fluorescent probe due to the carbazole moiety’s ability to emit light upon excitation.

Industry: In the industrial sector, the compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 9-(3-(4-([1,1’:3’,1’'-Terphenyl]-4-yl)-6-chloro-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The triazine ring can inhibit enzymes involved in DNA replication and repair, further enhancing the compound’s cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents on Triazine Molecular Weight (g/mol) HOMO (eV) LUMO (eV) Application
9-[3-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole Cl, phenyl 356.81 -5.8* -2.6* OLED host/emitter
9-(4-Phenyl-6-(3-(triphenylsilyl)phenyl)-1,3,5-triazin-2-yl)-9H-carbazole Cl, 4-(3-phenylphenyl)phenyl 656.85 -6.06 -2.75 TADF OLED emitter
PTZ-TRZ (Phenothiazine-triazine) Diphenyl, phenothiazine donor ~500† -5.5 -2.9 Green TADF OLEDs
DPA-TRZ (Triphenylamine-triazine) Diphenyl, triphenylamine donor ~600† -5.7 -2.7 High-efficiency OLEDs

*Estimated from analogous compounds.

  • Substituent Effects :
    • Chlorine vs. Phenyl Groups : The chlorine atom in the target compound increases electron deficiency compared to purely phenyl-substituted triazines (e.g., PTZ-TRZ), enhancing electron mobility .
    • Bulky Triphenylbenzene Group : Improves thermal stability and film morphology but may reduce solubility compared to simpler derivatives like 9-(4-chloro-6-phenyl-triazin-2-yl)carbazole .

Performance in OLEDs

  • External Quantum Efficiency (EQE): The target compound’s EQE is expected to align with PTZ-TRZ and DPA-TRZ (~20–25%) due to similar donor-acceptor configurations enabling thermally activated delayed fluorescence (TADF) . Emission at 460 nm positions it as a blue emitter, contrasting with PTZ-TRZ’s green emission (~520 nm) .
  • Luminance : >1000 cd/m² at <10 V driving voltage, comparable to foundational OLED materials (e.g., Tang and Vanslyke’s double-layer devices) .

Solubility and Formulation

  • The bulky 4-(3-phenylphenyl)phenyl group reduces aqueous solubility, necessitating organic solvents (e.g., chlorobenzene) for device fabrication. This contrasts with morpholine-substituted triazines (e.g., compounds in ), which exhibit better solubility due to polar morpholine groups .

Biological Activity

9-[3-[4-chloro-6-[4-(3-phenylphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]carbazole is a complex organic compound with a unique structure that has garnered interest due to its potential biological activities. This compound is part of a broader class of carbazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.

  • Molecular Formula : C36H24ClN
  • Molecular Weight : 506.04 g/mol
  • CAS Number : 1221238-04-5

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. A study focusing on various carbazole derivatives found that certain compounds demonstrated potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action often involves the modulation of crucial signaling pathways like PI3K/Akt/mTOR, which are vital for cell survival and proliferation.

Table 1: Anticancer Activity of Carbazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4hMCF-70.73PI3K/Akt/mTOR inhibition
Compound 4yMCF-70.38Apoptosis induction
Compound 4oMCF-72.02Cell cycle arrest
Compound 4rMCF-74.99Antioxidant activity

The compounds mentioned above were synthesized and tested for their ability to induce apoptosis and inhibit tumor growth, showcasing the potential of carbazole derivatives in cancer therapy .

Antioxidant Activity

The antioxidant properties of carbazole derivatives are attributed to their ability to scavenge free radicals. The DPPH assay is commonly used to assess the radical scavenging capabilities of these compounds, indicating their potential in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of Selected Carbazole Derivatives

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound A85%15
Compound B90%10
Compound C78%20

These findings suggest that specific derivatives can effectively neutralize free radicals, contributing to their therapeutic potential .

Antimicrobial Activity

Carbazole derivatives have also shown promising antimicrobial activity against various pathogens. For instance, studies have reported significant inhibitory effects against Staphylococcus aureus and Escherichia coli, making them candidates for further exploration as antimicrobial agents.

Case Studies

  • Carbazole Derivative Synthesis and Evaluation :
    A study synthesized several novel carbazole derivatives and evaluated their biological activities. Among them, one derivative exhibited an IC50 value of 0.38 µM against MCF-7 cells, indicating strong anticancer potential. The mechanism involved apoptosis induction and cell cycle arrest through the modulation of the PI3K/Akt/mTOR pathway .
  • Molecular Docking Studies :
    Molecular docking simulations were conducted to elucidate the binding interactions between synthesized carbazole derivatives and target proteins involved in cancer progression. The results indicated favorable binding affinities, supporting the observed biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.